molecular formula C9H5F4NO B1319291 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 886761-71-3

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Cat. No. B1319291
M. Wt: 219.14 g/mol
InChI Key: MIDNSRCOEGRXAX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound that is part of the phenylacetonitrile family, characterized by the presence of a nitrile group attached to a benzene ring that is further substituted with fluoro and trifluoromethoxy groups. The specific arrangement of these substituents on the benzene ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of fluoro- and trifluoromethoxy-substituted phenylacetonitriles can be complex due to the reactivity of the fluorine atoms and the trifluoromethoxy group. For example, the synthesis of related compounds, such as α-fluorophenylacetonitriles, involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . This method highlights the potential for introducing fluorine atoms in proximity to the cyano group, which could be adapted for the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile.

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile would be expected to exhibit electronic effects due to the electronegative fluorine atoms and the electron-withdrawing nitrile group. These substituents can influence the electron density distribution on the benzene ring, potentially affecting the compound's reactivity.

Chemical Reactions Analysis

The presence of fluorine atoms and the trifluoromethoxy group can lead to unexpected reactivity patterns. For instance, a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, showed uncommon reactivity with the loss of three fluorine atoms, resulting in a trimeric impurity . This suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile could also exhibit unique reactivity, possibly forming unexpected by-products or engaging in novel reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile would be influenced by its functional groups. The fluorine atoms and the trifluoromethoxy group are likely to increase the compound's lipophilicity and could affect its boiling point, solubility, and stability. The nitrile group could contribute to the compound's polarity and reactivity, particularly in nucleophilic substitution reactions or in the presence of strong acids or bases.

Scientific Research Applications

Chemical Reactivity Studies

  • An investigation into the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, a compound closely related to 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, revealed unexpected reactivity, resulting in the loss of three fluorine atoms and the formation of a trimeric compound. This study, characterized by NMR and MS/MS studies, contributes to the understanding of the chemical behavior of such compounds (Stazi et al., 2010).

Synthesis of Fluoroacetonitriles

  • A novel method for synthesizing α-fluorophenylacetonitriles, which includes compounds similar to 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, was developed using benzaldehyde cyanohydrin trimethylsilylethers treated with diethylaminosulfur trifluoride (DAST). This method offers a new avenue for introducing fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).

Fluorination in Organic Chemistry

  • The use of Selectfluor®, an N-F reagent, for the C-4 fluorination of 3,5-diarylisoxazoles demonstrates the versatility of fluorination techniques in organic synthesis. This method highlights how substituents on the phenyl ring can influence reaction conditions, providing insights into the fluorination of compounds like 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (Stephens & Blake, 2004).

Photoredox Catalysis

  • Photoredox catalysis, using visible-light-induced single-electron-transfer processes, is a promising strategy for developing new fluoromethylation reactions, which can be applicable to the synthesis and modification of compounds like 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This method emphasizes the importance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H315, H319, and H335 . The precautionary statement is P280 .

properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDNSRCOEGRXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239333
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

CAS RN

886761-71-3
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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